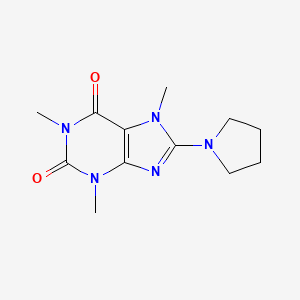

1,3,7-trimethyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione

Description

1,3,7-Trimethyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by a purine-dione core substituted with three methyl groups (positions 1, 3, and 7) and a pyrrolidinyl moiety at position 8. The pyrrolidinyl group may modulate solubility, bioavailability, and receptor-binding properties compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name |

1,3,7-trimethyl-8-pyrrolidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2/c1-14-8-9(13-11(14)17-6-4-5-7-17)15(2)12(19)16(3)10(8)18/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLYBSJPQBOGMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281438 | |

| Record name | 1,3,7-Trimethyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49724922 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6974-79-4 | |

| Record name | NSC21708 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,7-Trimethyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-trimethyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of methyl groups at specific positions. The final step involves the addition of the pyrrolidinyl group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process often involves the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

1,3,7-trimethyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form different products by adding hydrogen or removing oxygen.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C13H17N5O2

- Molecular Weight : 255.31 g/mol

- CAS Number : 62723-12-0

The structure features a purine base with methyl groups at positions 1, 3, and 7, and a pyrrolidine ring at position 8. This configuration is significant for its biological activity.

Stimulant Effects

Similar to caffeine, this compound exhibits stimulant properties. It acts as an adenosine receptor antagonist, which can enhance alertness and cognitive function. Studies indicate that it may improve reaction times and mental performance in various settings .

Analgesic Properties

Research has shown that derivatives of this compound can possess analgesic effects. It is believed to modulate pain pathways by interacting with neurotransmitter systems. Case studies have highlighted its efficacy in managing pain conditions when combined with other analgesics .

Potential in Treating Neurological Disorders

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Preliminary studies indicate that it may help in neuroprotection and improving cognitive decline associated with these conditions .

Enzyme Inhibition

This compound has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit phosphodiesterase activity, leading to increased levels of cyclic AMP (cAMP), which is crucial for various cellular functions .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells. This characteristic is particularly relevant in the context of aging and chronic diseases where oxidative damage plays a significant role .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of purine-dione derivatives are highly dependent on substituents at positions 1, 3, 7, and 8. Below is a detailed comparison with structurally related compounds:

Substituent Effects at Position 8

Key Insight : Smaller substituents (e.g., ethynyl) or flexible amines (e.g., pyrrolidinyl) enhance binding to enzymes or receptors by avoiding steric clashes, while bulky groups (e.g., perfluorohexyl) improve material properties but reduce bioactivity .

Substituent Effects at Positions 1, 3, and 7

Key Insight : Methyl groups at positions 1, 3, and 7 are optimal for balancing stability and activity, while bulkier substituents (e.g., quinazolinyl) introduce niche bioactivities but reduce solubility .

Biological Activity

1,3,7-Trimethyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione, commonly known as a derivative of the purine class, exhibits significant biological activity that has drawn considerable attention in pharmacological research. This compound is structurally related to caffeine and other xanthines, which are known for their stimulant properties. The focus of this article is to explore its biological activities, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H19N5O2

- Molecular Weight : 277.33 g/mol

- InChIKey : AYSJQRUFYLXMOC-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Stimulant Effects

Like other methylxanthines, this compound exhibits stimulant effects on the central nervous system (CNS). Studies have shown that it can enhance alertness and cognitive function by inhibiting phosphodiesterase enzymes and antagonizing adenosine receptors .

2. Antioxidant Properties

Research indicates that this compound possesses antioxidant properties, which may contribute to its neuroprotective effects. The ability to scavenge free radicals can mitigate oxidative stress in neuronal tissues .

3. Neuroprotective Effects

In vitro studies have demonstrated that the compound can protect neuronal cells from apoptosis induced by various stressors. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role .

The primary mechanisms through which this compound exerts its effects include:

- Adenosine Receptor Antagonism : By blocking adenosine receptors (particularly A1 and A2A), the compound increases neurotransmitter release and enhances synaptic plasticity.

- Phosphodiesterase Inhibition : This leads to increased levels of cyclic AMP (cAMP), promoting various signaling pathways associated with cellular growth and survival.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Cognitive Enhancement in Animal Models

A study conducted on rodents showed that administration of the compound resulted in improved performance in memory tasks compared to control groups. The enhancement of cognitive function was attributed to increased dopaminergic activity in the brain .

Study 2: Neuroprotection Against Oxidative Stress

In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with this compound significantly reduced cell death and maintained mitochondrial function. These findings suggest its potential role in protecting against neurodegenerative conditions such as Alzheimer’s disease .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.